1-Methyl-3-nitro-5-(propan-2-yloxy)benzene
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Overview
Description
1-Methyl-3-nitro-5-(propan-2-yloxy)benzene is an aromatic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of a nitro group, a methyl group, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-nitro-5-(propan-2-yloxy)benzene can be synthesized through a series of chemical reactions involving the nitration of a methyl-substituted benzene derivative followed by the introduction of an isopropoxy group. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the isopropoxy group can be achieved through an etherification reaction using isopropanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-nitro-5-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Etherification: The isopropoxy group can be introduced or modified through etherification reactions using alcohols and suitable catalysts
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Etherification: Isopropanol, acid or base catalysts
Major Products Formed
Reduction: 1-Methyl-3-amino-5-(propan-2-yloxy)benzene.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the original compound
Scientific Research Applications
1-Methyl-3-nitro-5-(propan-2-yloxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-5-(propan-2-yloxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene: Similar structure with a chlorine atom instead of a methyl group.
2-Chloro-4-isopropoxy-5-nitrotoluene: Similar structure with a chlorine atom and a different substitution pattern on the benzene ring
Uniqueness
1-Methyl-3-nitro-5-(propan-2-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-nitro-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISIQNXVIIBJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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